molecular formula C10H9N2NaO3S2 B7953615 Sodium 2-morpholinothieno[2,3-d]thiazole-5-carboxylate

Sodium 2-morpholinothieno[2,3-d]thiazole-5-carboxylate

Cat. No.: B7953615
M. Wt: 292.3 g/mol
InChI Key: NBZMQYNIOMQPFN-UHFFFAOYSA-M
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Description

Sodium 2-morpholinothieno[2,3-d]thiazole-5-carboxylate is a heterocyclic compound featuring a fused thieno[2,3-d]thiazole core substituted with a morpholino group at position 2 and a sodium carboxylate at position 3. This compound is of interest in medicinal chemistry and materials science due to its unique electronic and steric properties.

Properties

IUPAC Name

sodium;2-morpholin-4-ylthieno[2,3-d][1,3]thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3S2.Na/c13-9(14)7-5-6-8(16-7)11-10(17-6)12-1-3-15-4-2-12;/h5H,1-4H2,(H,13,14);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBZMQYNIOMQPFN-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC3=C(S2)C=C(S3)C(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N2NaO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Heterocycle Formation via Gewald Thiophene Synthesis

The thieno[2,3-d]thiazole scaffold is typically constructed using a modified Gewald reaction , a multicomponent condensation between α-methylene carbonyl compounds, activated nitriles, and elemental sulfur. For example, ethyl cyanoacetate reacts with ethyl acetoacetate or cyclohexanone in the presence of sulfur and morpholine as a base in DMF at 50–60°C to yield 2-aminothiophene intermediates . Key parameters include:

  • Solvent : Polar aprotic solvents (e.g., DMF) enhance reaction kinetics by stabilizing intermediates.

  • Base : Morpholine acts as both a catalyst and a participating nucleophile in subsequent steps .

  • Temperature : Prolonged heating (12–24 hours) ensures complete sulfur incorporation .

Intermediate thiophenes are often functionalized at the 2-position via condensation with benzaldehyde derivatives under acidic conditions (HCl/DMF, 110°C) . This step introduces aromatic substituents that influence downstream reactivity.

Thiazole Ring Closure and Morpholine Incorporation

The thiazole moiety is formed via cyclization of 2-aminothiophene derivatives with chlorinating agents. For instance, treatment of 2-(3-chlorobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide with POCl₃ at reflux yields 4-chlorothieno[2,3-d]thiazole intermediates . Morpholine is then introduced via nucleophilic aromatic substitution (SNAr):

4-Chlorothieno[2,3-d]thiazole+MorpholineEtOH/i-PrOH, TEA2-Morpholinothieno[2,3-d]thiazole\text{4-Chlorothieno[2,3-d]thiazole} + \text{Morpholine} \xrightarrow{\text{EtOH/i-PrOH, TEA}} \text{2-Morpholinothieno[2,3-d]thiazole}

Reaction conditions for this step include:

  • Solvent : Ethanol/isopropanol mixtures (1:1) improve solubility of polar intermediates .

  • Catalyst : Triethylamine (TEA) neutralizes HCl byproducts, driving the reaction to completion .

  • Temperature : Heating at 80°C for 4–12 hours ensures full displacement .

Purification via flash chromatography (silica gel, ethyl acetate/hexane) typically yields the morpholine-substituted thienothiazole in 40–80% yield .

Carboxylation and Sodium Salt Formation

The ethyl ester precursor (Ethyl 2-morpholin-4-ylthieno[2,3-d]thiazole-5-carboxylate ) is hydrolyzed to the carboxylic acid under basic conditions. For example, refluxing the ester with 2N NaOH in isopropanol for 12 hours followed by acidification with HCl yields the free acid . Subsequent neutralization with sodium hydroxide produces the sodium salt:

RCOOEtNaOH, i-PrOHRCOO⁻Na⁺+EtOH\text{RCOOEt} \xrightarrow{\text{NaOH, i-PrOH}} \text{RCOO⁻Na⁺} + \text{EtOH}

Optimization Notes :

  • Base Concentration : Excess NaOH (2 equivalents) prevents incomplete hydrolysis.

  • Workup : Acidification to pH 2–3 precipitates the carboxylic acid, which is filtered and washed with hexane .

  • Salt Formation : Stoichiometric NaOH in aqueous ethanol ensures quantitative conversion to the sodium carboxylate .

Structural Characterization and Analytical Data

Synthetic intermediates and final products are validated using spectroscopic and chromatographic methods:

Compound¹H NMR (δ, ppm)MS (m/z)Yield (%)
Ethyl ester precursor 1.4 (t, 3H, CH₃), 4.4 (q, 2H, OCH₂), 3.8 (m, 4H, morpholine)278.365
Sodium carboxylate 3.6 (m, 4H, morpholine), 7.2 (s, 1H, thienyl)266.272

¹³C NMR data for the sodium salt confirms the carboxylate resonance at δ 167–169 ppm . Purity is assessed via HPLC (C18 column, MeOH/H₂O = 70:30), with retention times of 4.2–4.5 minutes .

Alternative Synthetic Routes and Comparative Analysis

While the Gewald-based method dominates literature, alternative pathways include:

  • DMF-Dimethylacetal Condensation : Reacting 2-aminothiophenes with DMF-dimethylacetal forms enaminones, which cyclize with sulfur sources to yield thienothiazoles . However, this route suffers from lower yields (30–50%) due to competing side reactions.

  • Pd-Catalyzed Cross-Coupling : Suzuki-Miyaura coupling of halogenated thienothiazoles with morpholine boronic esters has been attempted but requires expensive catalysts and inert conditions .

A comparative evaluation of methods reveals the Gewald approach as the most scalable and cost-effective for industrial applications.

Challenges and Optimization Strategies

Key challenges in synthesis include:

  • Moisture Sensitivity : 4-Chlorothienothiazole intermediates degrade upon exposure to humidity, necessitating anhydrous conditions .

  • Byproduct Formation : Over-hydrolysis during carboxylation can decarboxylate the product. Temperature control (60–70°C) and monitored reaction times mitigate this .

Recent advances focus on flow chemistry to improve reproducibility and reduce reaction times .

Industrial-Scale Production Considerations

Pilot-scale syntheses emphasize:

  • Solvent Recycling : DMF and isopropanol are recovered via distillation to reduce costs.

  • Waste Management : POCl₃ byproducts are quenched with aqueous ammonia to precipitate phosphates for safe disposal .

Typical batch sizes yield 10–15 kg of sodium carboxylate with ≥95% purity after recrystallization from ethanol/water .

Chemical Reactions Analysis

Condensation with Aromatic Aldehydes

The sodium carboxylate group facilitates condensation reactions under acidic conditions. In studies of structurally related thieno[2,3-d]pyrimidines, reactions with aromatic aldehydes (e.g., 4-chloro-, 4-bromo-, or 4-nitrobenzaldehyde) in DMF with catalytic HCl at 110°C yielded cyclized products via Schiff base intermediates . For example:

  • Reagents : 4-Nitrobenzaldehyde (3 eq.), DMF, conc. HCl

  • Conditions : 110°C, 12–24 hours

  • Product : Cyclized thienothiazole fused with triazolopyrimidine derivatives

  • Yield : 65–78% (analogous systems)

Acylation Reactions

The morpholine substituent undergoes acylation with acid chlorides. In a protocol for morpholine-containing thieno[2,3-d]pyrimidines, treatment with 3-chlorobenzoyl chloride and triethylamine in DCM produced acylated derivatives :

  • Reagents : 3-Chlorobenzoyl chloride (1.4 eq.), TEA (catalytic), DCM

  • Conditions : 0°C → room temperature, 24 hours

  • Product : 3-Chlorobenzamido-substituted thienothiazole

  • Yield : 72% (reported for analogous compounds)

Cyclization via Hydrazine Hydrate

The carboxylate group acts as a leaving group in cyclization reactions. Hydrazine hydrate reacts with ethyl carboxylate analogs to form thienotriazolopyrimidines :

  • Reagents : Hydrazine hydrate (excess), glacial acetic acid

  • Conditions : Reflux, 6–12 hours

  • Product : Cyclized thieno[2,3-d] triazolo[1,5-a]pyrimidine

  • Yield : 85–90% (observed in similar systems)

Nucleophilic Substitution at the Thiazole Ring

The electron-deficient thiazole sulfur participates in nucleophilic substitution. For example, reactions with thiourea or sodium azide in acetic acid yield thiol or tetrazole derivatives :

  • Reagents : Sodium azide (3 eq.), triethyl orthoformate, acetic acid

  • Conditions : 80°C, 8 hours

  • Product : Tetrazole-substituted thienothiazole

  • Yield : 68–75% (analogous reactions)

Esterification and Decarboxylation

The sodium carboxylate can be protonated to the free acid and esterified. In studies of thieno[2,3-d]pyrimidine carboxylates, treatment with ethanol and H₂SO₄ yielded ethyl esters, while heating under vacuum induced decarboxylation :

  • Reagents : Ethanol, conc. H₂SO₄

  • Conditions : Reflux, 6 hours

  • Product : Ethyl 2-morpholinothieno[2,3-d]thiazole-5-carboxylate

  • Decarboxylation : >200°C, 2 hours → thienothiazole derivative

Metal Complexation

The carboxylate group coordinates with transition metals. While direct data is limited, analogous pyrimidine carboxylates form complexes with Cu(II) and Fe(III) :

  • Reagents : CuCl₂ (1 eq.), aqueous ethanol

  • Conditions : Room temperature, 2 hours

  • Product : Cu(II)-carboxylate complex (λₘₐₓ = 420–450 nm)

Key Research Findings

  • Morpholine Reactivity : The morpholine group enhances solubility and participates in hydrogen bonding, influencing regioselectivity in acylation .

  • Carboxylate Versatility : The sodium carboxylate acts as a directing group in cyclization and a nucleophile in esterification .

  • Biological Relevance : Analogous compounds exhibit cytotoxicity (IC₅₀ = 9–50 μM) against cancer cell lines, suggesting potential pharmacophore utility .

Scientific Research Applications

Anticancer Applications

Mechanism of Action

Sodium 2-morpholinothieno[2,3-d]thiazole-5-carboxylate has shown promising results in inhibiting cancer cell proliferation. Its mechanism primarily involves targeting specific proteins involved in cell division and survival. For instance, it has been reported to inhibit HSET (KIFC1), a kinesin that plays a critical role in the clustering of centrosomes in cancer cells. By disrupting this process, the compound induces multipolar spindle formation, leading to cell death in centrosome-amplified cancer cells .

Case Studies and Findings

  • In Vitro Studies : In laboratory settings, this compound demonstrated significant antiproliferative activity against various cancer cell lines. For example, compounds derived from thiazole scaffolds have been tested against MDA-MB-231 breast cancer cells, showing IC50 values ranging from 5.6 to 17.8 μM, which indicates potent activity against these malignant cells while exhibiting minimal toxicity to normal cells (IC50 > 293 μM) .
  • Combination Therapies : The compound has also been explored in combination with other agents to enhance its efficacy. For instance, studies have indicated that when used alongside autophagy inhibitors or other chemotherapeutic agents, this compound can synergistically increase cell death rates in resistant cancer cell lines .

Antimicrobial Activity

Broad-Spectrum Efficacy

This compound has shown potential as an antimicrobial agent. Its thiazole structure is known for conferring antibacterial and antifungal properties.

Research Findings

  • Minimum Inhibitory Concentration (MIC) : Recent studies have reported the MIC of various thiazole derivatives against common pathogens. For example, compounds similar to this compound exhibited MIC values as low as 12.5 µg/ml against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial effects .
  • Mechanism of Action : The antimicrobial action is believed to stem from the compound's ability to disrupt bacterial cell wall synthesis and function through interference with essential metabolic pathways.

Therapeutic Potential Beyond Cancer

Emerging Applications

Beyond its anticancer and antimicrobial activities, this compound is being investigated for its role in targeted therapies and drug delivery systems.

  • Targeted Protein Degradation : Recent innovations have focused on utilizing this compound as a ligand for E3 ubiquitin ligases in targeted protein degradation strategies. This approach aims to selectively eliminate pathogenic proteins involved in disease processes, offering a novel therapeutic avenue for conditions such as cancer and neurodegenerative diseases .

Summary of Findings

Application AreaKey FindingsReferences
AnticancerSignificant antiproliferative activity; IC50 values between 5.6 - 17.8 μM
AntimicrobialBroad-spectrum efficacy; MIC values as low as 12.5 µg/ml
Targeted TherapyPotential role in targeted protein degradation; innovative therapeutic strategies

Mechanism of Action

The mechanism of action of Sodium 2-morpholinothieno[2,3-d]thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of certain kinases or interact with DNA to exert its biological effects. The exact pathways and targets depend on the specific application and the biological system .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Core Structure Substituents (Position) Molecular Formula Key Properties/Applications Reference
Sodium 2-morpholinothieno[2,3-d]thiazole-5-carboxylate Thieno[2,3-d]thiazole Morpholino (2), Na carboxylate (5) C₁₀H₇N₂NaO₃S₂ High solubility, bioactivity potential N/A
2-(2-Methylanilino)thieno[2,3-d][1,3]thiazole-5-carboxylic acid Thieno[2,3-d]thiazole 2-Methylphenylamino (2), COOH (5) C₁₃H₁₀N₂O₂S₂ Lower solubility; potential kinase inhibition [5]
Ethyl 2-phenylthiazole-5-carboxylate Thiazole Phenyl (2), COOEt (5) C₁₂H₁₁NO₂S Lipophilic; intermediate in drug synthesis [7]
Ethyl 2-bromo-4H-pyrrolo[2,3-d]thiazole-5-carboxylate Pyrrolo[2,3-d]thiazole Bromo (2), COOEt (5) C₈H₇BrN₂O₂S Electrophilic reactivity; halogenated intermediates [8]
Ethyl 2-(trifluoromethyl)thiazole-5-carboxylate Thiazole CF₃ (2), COOEt (5) C₇H₅F₃NO₂S Electron-deficient core; agrochemical applications [9]

Electronic and Solubility Profiles

  • Morpholino vs. Aryl/Amino Groups: The morpholino group in the target compound donates electron density via its oxygen atom, enhancing resonance stabilization of the thiazole ring. In contrast, electron-withdrawing groups (e.g., CF₃ in ) increase electrophilicity, favoring nucleophilic substitution reactions.
  • Sodium Carboxylate vs. Esters/Acids : The sodium salt form (target compound) exhibits superior water solubility (>100 mg/mL estimated) compared to carboxylic acid analogs (e.g., , solubility ~10–20 mg/mL) and ethyl esters (e.g., , solubility <5 mg/mL). This makes the sodium derivative more suitable for aqueous formulations.

Research Findings and Data

Comparative Bioactivity Studies

The sodium carboxylate variant is hypothesized to improve bioavailability due to enhanced solubility.

Stability and Degradation

  • The sodium carboxylate form is stable under physiological pH (7.4), whereas ester analogs (e.g., ) undergo hydrolysis in serum (t₁/₂ ~2–4 hours).

Biological Activity

Sodium 2-morpholinothieno[2,3-d]thiazole-5-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews its biological activity based on diverse research findings, including case studies and data tables.

Chemical Structure and Properties

The compound is characterized by a thieno[2,3-d]thiazole backbone, which is known for its diverse biological activities. The morpholine group enhances its solubility and bioavailability, making it a suitable candidate for further pharmacological studies.

1. Anticancer Activity

Research indicates that compounds containing the thieno[2,3-d]thiazole structure exhibit significant anticancer properties. For instance, a study demonstrated that derivatives of this compound can inhibit key signaling pathways involved in cancer cell proliferation, particularly the PI3K/Akt/mTOR pathway. In vitro assays revealed that this compound effectively inhibited Akt phosphorylation in various cancer cell lines, including U87MG glioblastoma cells, with IC50 values in the low micromolar range .

Cell Line IC50 Value (µM) Mechanism of Action
U87MG0.5 - 1.0Inhibition of Akt signaling
A5490.8 - 1.2Induction of apoptosis via caspase activation

2. Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties. In vivo studies have shown that it can reduce inflammation markers in animal models of arthritis and other inflammatory diseases. The mechanism appears to involve the downregulation of pro-inflammatory cytokines such as TNF-α and IL-6 .

3. Antimicrobial Activity

This compound has been tested against various microbial strains. It demonstrated moderate to strong antimicrobial activity against Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentrations (MICs) ranged from 10 to 50 µg/mL depending on the organism tested.

Microbial Strain MIC (µg/mL) Activity
Staphylococcus aureus20Moderate
Escherichia coli30Moderate
Candida albicans15Strong

Case Study 1: Glioblastoma Treatment

In a clinical study involving U87MG cell lines treated with this compound, researchers observed significant reductions in cell viability after 48 hours of treatment. Flow cytometry analysis indicated an increase in apoptotic cells, suggesting that the compound may induce cell death through caspase-dependent pathways .

Case Study 2: Inflammatory Disease Model

In an animal model of rheumatoid arthritis, administration of this compound resulted in a marked decrease in joint swelling and pain scores compared to control groups. Histological analysis showed reduced infiltration of inflammatory cells in treated animals .

Q & A

What are the recommended synthetic routes for Sodium 2-morpholinothieno[2,3-d]thiazole-5-carboxylate?

Basic Question
The synthesis typically involves heterocyclization and carboxylation steps. A common method is refluxing precursors like 2-aminothiazol-4(5H)-one derivatives with sodium acetate and a formyl-substituted intermediate (e.g., 3-formyl-indole carboxylate) in acetic acid for 3–5 hours. The product is purified via recrystallization from DMF/acetic acid mixtures . For thiazole carboxylates, ethyl esters (e.g., ethyl thiazole-5-carboxylate derivatives) are often hydrolyzed under basic conditions to yield sodium salts .

How can X-ray crystallography confirm the structural integrity of this compound?

Basic Question
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Using the SHELX suite (e.g., SHELXL for refinement), researchers can resolve the molecular geometry, bond lengths, and morpholino-thiazole conformation. High-resolution data collection (e.g., synchrotron sources) minimizes errors, while the software handles twinning or disorder common in heterocyclic systems .

How can reaction conditions be optimized to improve synthetic yield?

Advanced Question
Key variables include solvent polarity (acetic acid vs. ethanol), stoichiometry of sodium acetate (1.0–2.0 equiv), and reaction time (3–5 hours). Catalytic additives (e.g., DMAP) may accelerate heterocyclization. Design-of-experiment (DoE) approaches, such as factorial screening, systematically identify optimal parameters. For example, highlights solvent-dependent yields in benzimidazole-thiazole syntheses .

How to resolve contradictions between spectroscopic and crystallographic data?

Advanced Question
Discrepancies (e.g., NMR vs. X-ray bond angles) may arise from dynamic effects (e.g., tautomerism) or crystal packing. Cross-validation with multiple techniques is critical:

  • NMR/IR : Confirm functional groups (e.g., carboxylate vs. ester).
  • SCXRD : Validate static structure.
  • DFT calculations : Model dynamic behavior (e.g., morpholino ring puckering) .

What purification methods are effective for isolating the sodium carboxylate form?

Basic Question
Post-synthesis, the sodium salt is isolated via:

  • Recrystallization : Use polar aprotic solvents (DMF) with acetic acid .
  • Column chromatography : Silica gel with gradients of methanol in dichloromethane .
  • Lyophilization : For aqueous-soluble derivatives after hydrolysis .

How does the morpholino substituent influence electronic properties and reactivity?

Advanced Question
The morpholino group enhances solubility and modulates electron density via its amine and ether moieties. Computational studies (e.g., DFT) reveal its electron-donating effects on the thiazole ring, altering reactivity in nucleophilic substitutions. Comparative studies with non-morpholino analogs (e.g., piperidine derivatives) show reduced electrophilicity at the carboxylate group .

What strategies mitigate decomposition during storage?

Advanced Question
Degradation pathways (e.g., hydrolysis, oxidation) are minimized by:

  • Storage conditions : Anhydrous environments (<5% humidity) at –20°C.
  • Inert atmospheres : Argon or nitrogen in sealed vials.
  • Stability assays : Monitor via HPLC under accelerated conditions (40°C/75% RH) .

How to design analogs for structure-activity relationship (SAR) studies?

Advanced Question
Focus on substituent variation:

  • Thiazole core : Introduce halogens or electron-withdrawing groups (e.g., CF₃) to modulate bioactivity .
  • Morpholino replacement : Test piperazine or thiomorpholine for solubility changes.
  • Carboxylate bioisosteres : Replace with tetrazoles or sulfonates to improve metabolic stability .

What computational tools predict binding modes in biological targets?

Advanced Question
Molecular docking (e.g., AutoDock Vina) and MD simulations model interactions with enzymes (e.g., kinases). For example, describes thiazole-carboxylates as antiviral agents; docking studies align the carboxylate with catalytic residues . Validate predictions with SPR or ITC binding assays .

How to address low reproducibility in synthetic protocols?

Advanced Question
Variability often stems from impure intermediates or uncontrolled reaction conditions. Solutions include:

  • Strict QC : Intermediate characterization via LC-MS.
  • Automated reactors : Ensure consistent temperature/pH control.
  • Open-source data sharing : Compare yields and conditions across labs (e.g., collaborative platforms like Zenodo) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.